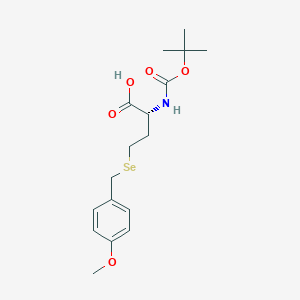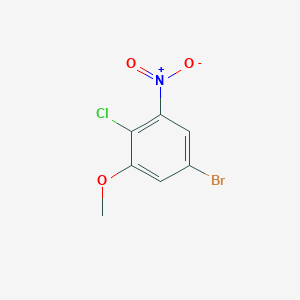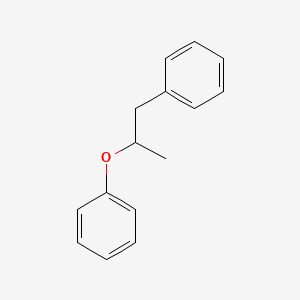
Boc-D-HomoSec(Mob)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a methoxybenzyl (Mob) protecting group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-HomoSec(Mob)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of D-homoserine is protected using the methoxybenzyl (Mob) group. This can be done by reacting the Boc-protected D-homoserine with methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-HomoSec(Mob)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mob protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Mob removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: D-Homoserine after removal of Boc and Mob groups.
Peptides: Various peptides formed by coupling this compound with other amino acids.
Wissenschaftliche Forschungsanwendungen
Boc-D-HomoSec(Mob)-OH is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: Production of peptide-based materials and catalysts.
Wirkmechanismus
The mechanism of action of Boc-D-HomoSec(Mob)-OH primarily involves its role in peptide synthesis:
Molecular Targets: Reacts with other amino acids to form peptide bonds.
Pathways Involved: Peptide bond formation through nucleophilic attack of the amino group on the carboxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-Serine-OH: Similar structure but lacks the methoxybenzyl group.
Boc-D-Threonine-OH: Contains an additional methyl group compared to D-homoserine.
Uniqueness
Boc-D-HomoSec(Mob)-OH: Unique due to the presence of both Boc and Mob protecting groups, making it versatile in peptide synthesis.
Eigenschaften
Molekularformel |
C17H25NO5Se |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI-Schlüssel |
DACGJHKBWPCGRY-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)

![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)



![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)



